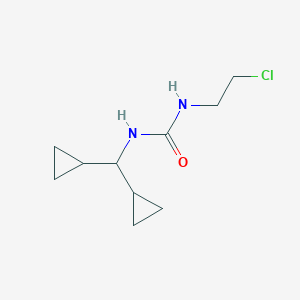

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O/c11-5-6-12-10(14)13-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIOQYAACVZBNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202531 |

Source

|

| Record name | Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54187-03-0 |

Source

|

| Record name | N-(2-Chloroethyl)-N′-(dicyclopropylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC168565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)-3-(DICYCLOPROPYLMETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK5DRG2MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea, a molecule of interest in medicinal chemistry due to the established bioactivity of related chloroethyl urea compounds. This document details the primary synthetic route, starting from commercially available precursors, and offers in-depth protocols for the synthesis of key intermediates, namely dicyclopropylmethylamine and 2-chloroethyl isocyanate. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and safety considerations. While experimentally determined spectral data for the final compound is not widely available, this guide provides an expected analytical profile for its characterization.

Introduction and Significance

Substituted ureas represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Among these, N-(2-chloroethyl)-N'-substituted ureas have garnered considerable attention as alkylating agents with potential antineoplastic properties.[1][2] The 2-chloroethyl group can form a reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, such as DNA, leading to cytotoxic effects in rapidly dividing cancer cells.[2]

The dicyclopropylmethyl moiety is a lipophilic group that can enhance the compound's ability to cross cell membranes. The unique strained ring system of the cyclopropyl groups can also influence the molecule's conformation and interaction with biological targets. The combination of these two functionalities in 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea makes it a compelling target for synthesis and further investigation in drug discovery programs.

This guide will focus on the most direct and well-documented synthetic approach to this molecule, which involves the reaction of dicyclopropylmethylamine with 2-chloroethyl isocyanate.[3]

Retrosynthetic Analysis and Overall Strategy

The most logical disconnection for 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea is at the urea linkage, leading to two key synthons: dicyclopropylmethylamine and 2-chloroethyl isocyanate. This retrosynthetic approach forms the basis of our synthetic strategy.

Caption: Retrosynthetic analysis of 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea.

Synthesis of Precursors

Synthesis of Dicyclopropylmethylamine

Dicyclopropylmethylamine can be prepared from dicyclopropylmethanol. One common method involves the conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine source. A more direct approach is the reductive amination of dicyclopropyl ketone, though the synthesis of the ketone itself adds steps. For the purpose of this guide, we will focus on a method starting from the commercially available dicyclopropylmethanol.

Protocol: Synthesis of Dicyclopropylmethylamine from Dicyclopropylmethanol

This two-step procedure involves the conversion of the alcohol to the corresponding mesylate, followed by displacement with ammonia.

Step 1: Synthesis of Dicyclopropylmethyl mesylate

-

To a solution of dicyclopropylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicyclopropylmethyl mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of Dicyclopropylmethylamine

-

Dissolve the crude dicyclopropylmethyl mesylate in a solution of ammonia in methanol (e.g., 7 N).

-

Transfer the solution to a sealed pressure vessel.

-

Heat the reaction mixture to 80-100 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude dicyclopropylmethylamine can be purified by distillation.

Synthesis of 2-Chloroethyl isocyanate

2-Chloroethyl isocyanate is a key reagent that is commercially available but can also be synthesized in the laboratory from 2-chloroethylamine hydrochloride. The most common method for this transformation is phosgenation, which involves the use of highly toxic phosgene gas or its safer solid surrogates like diphosgene or triphosgene. Extreme caution must be exercised when working with these reagents, and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 2-Chloroethyl isocyanate using Triphosgene

-

To a stirred solution of triphosgene (0.4 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM dropwise.

-

After the initial addition, slowly add a solution of a non-nucleophilic base, such as triethylamine (2.2 eq), in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by IR spectroscopy, looking for the appearance of the characteristic strong isocyanate peak around 2270 cm⁻¹.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

The filtrate containing the 2-chloroethyl isocyanate can be carefully concentrated under reduced pressure. The crude product is often used directly in the next step due to its reactivity and sensitivity to moisture.

Synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

The final step in the synthesis is the nucleophilic addition of dicyclopropylmethylamine to the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.[3]

Caption: Synthesis of 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea.

Detailed Experimental Protocol

-

In a round-bottom flask under an inert atmosphere, dissolve 2-chloroethyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C using an ice bath.[3]

-

In a separate flask, prepare a solution of dicyclopropylmethylamine (1.0 eq) in anhydrous THF.

-

Add the dicyclopropylmethylamine solution dropwise to the cooled 2-chloroethyl isocyanate solution, maintaining the internal temperature between 0 and 5 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.[3]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, evaporate the solvent to dryness under reduced pressure to obtain the crude product.[3]

Purification and Characterization

Purification

The crude 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea can be purified by recrystallization from a suitable solvent, such as acetonitrile.[3] The pure product is reported to be a white crystalline solid.[3]

Characterization

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇ClN₂O | [4] |

| Molecular Weight | 216.71 g/mol | [4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 103-104 °C (with decomposition) | [3] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), the methine proton adjacent to the cyclopropyl groups, the methylene protons of the chloroethyl group (likely two triplets), and the N-H protons of the urea linkage (which may appear as broad singlets).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the cyclopropyl carbons, the methine carbon, the carbonyl carbon of the urea, and the two carbons of the chloroethyl group.

-

IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretching of the urea group around 1630-1680 cm⁻¹, as well as N-H stretching bands around 3300-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 216.71), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Safety Considerations

All synthetic procedures described in this guide should be performed by trained chemists in a well-ventilated laboratory fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Dicyclopropylmethylamine: This compound is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.[4]

-

2-Chloroethyl isocyanate: This is a highly toxic and corrosive chemical. It is a lachrymator and a respiratory sensitizer. It is also flammable. Extreme care must be taken to avoid inhalation and contact with skin and eyes. It is also moisture-sensitive.

-

Phosgene and its analogues (Triphosgene, Diphosgene): These are extremely toxic and hazardous materials. Phosgene is a known chemical warfare agent. Work with these reagents requires specialized training and safety precautions.

-

Methanesulfonyl chloride: This is a corrosive and lachrymatory compound.

-

Solvents (DCM, THF): These are volatile organic compounds and should be handled in a well-ventilated area.

Conclusion and Future Perspectives

This guide has outlined a robust and well-documented pathway for the synthesis of 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea. The described methods for the preparation of the key precursors, dicyclopropylmethylamine and 2-chloroethyl isocyanate, provide a complete synthetic route from readily available starting materials. Given the established anticancer activity of related chloroethyl ureas, the target molecule of this guide represents a valuable compound for further biological evaluation. Future work could focus on the development of alternative, greener synthetic routes that avoid the use of highly toxic phosgene derivatives and the detailed biological characterization of this promising molecule.

References

- Aryl chloroethyl ureas (CEUs) are new protein alkylating agents exhibiting anticancer activity both in vitro and in vivo.

- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, commonly known as MeCCNU, is a nitrosourea alkylating agent primarily used in the treatment of various cancers... This drug works by interfering with the DNA in rapidly dividing cells, leading to cell death... (Source: 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters)

-

PubChem. Urea, 1-(2-chloroethyl)-3-(1-phenylcyclohexyl)-. ([Link])

-

BYJU'S. Carbylamine Reaction Mechanism. ([Link])

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates. ([Link])

- Google Patents.

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. ([Link])

-

PubMed. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. ([Link])

- Google Patents.

- Google Patents. CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol. ()

-

The Journal of Organic Chemistry. One-Pot Synthesis of Ureas from Boc-Protected Amines. ([Link])

-

PMC - NIH. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. ([Link])

-

Unacademy. Carbylamine Reaction Mechanism. ([Link])

-

PubMed. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. ([Link])

-

Arkat USA. Synthesis and characterization of novel N-acyl cyclic urea derivatives. ([Link])

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. ([Link])

-

PMC - NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ([Link])

-

SciSpace. Alkylation of prohibitin by cyclohexylphenyl- chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in. ([Link])

- Google Patents.

-

Sathee Jee. Chemistry Carbylamine Reaction. ([Link])

-

Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. ([Link])

- Google Patents.

-

YouTube. 11 AMINES (CARBYLAMINE TEST/ ISOCYANIDE TEST)/AMINES REACTION WITH CHLOROFORM. ([Link])

-

Organic Chemistry Portal. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. ([Link])

- Google Patents.

-

Cheméo. Chemical Properties of N-(2-chloroethyl)-n'-(1-phenylcyclohexyl)urea (CAS 13908-23-1). ([Link])

-

Georganics. 2-CHLOROETHYL ISOCYANATE. ([Link])

-

Reddit. Workup for isocyante synthesis from triphoagene? ([Link])

-

PubChem. 2-Chloroethyl isocyanate. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea | 54187-03-0 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, a significant metabolite of the antihypertensive drug Rilmenidine. While publicly available experimental data on this specific compound is limited, this document outlines the critical parameters for its characterization and provides robust, field-proven methodologies for their determination. Understanding these properties is paramount for researchers in drug metabolism, toxicology, and medicinal chemistry to elucidate its biological fate, potential interactions, and for the synthesis of analytical standards.

Compound Identity and Structural Context

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is identified by the Chemical Abstracts Service (CAS) number 54187-03-0. Its molecular formula is C₁₀H₁₇ClN₂O, corresponding to a molecular weight of 216.71 g/mol .[1] The presence of a reactive 2-chloroethylurea moiety suggests potential alkylating capabilities, a characteristic feature of some cytotoxic agents.[2] This structural alert underscores the importance of a thorough toxicological and stability assessment.

The dicyclopropylmethyl group imparts significant lipophilicity to the molecule, which is expected to influence its solubility, membrane permeability, and metabolic profile. As a metabolite of Rilmenidine, an imidazoline I₁-receptor agonist, its formation represents a key pathway in the biotransformation of the parent drug.[1]

Table 1: Core Identification and Physical Properties of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

| Parameter | Value | Source |

| CAS Number | 54187-03-0 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₇ClN₂O | ChemicalBook[1] |

| Molecular Weight | 216.71 g/mol | ChemicalBook[1] |

| Appearance | White crystals | US Patent 3988464[3] |

| Melting Point | 103-104 °C (with decomposition) | US Patent 3988464[3] |

Synthesis and Purification

A documented synthesis involves the reaction of dicyclopropylmethylamine with 2-chloroethyl isocyanate in a suitable solvent such as tetrahydrofuran.[3] The reaction is typically conducted at a reduced temperature (0-5 °C) to control the exothermic nature of the isocyanate reaction, followed by a period at room temperature to ensure completion.

For analytical purposes, the crude product can be purified by recrystallization from a solvent like acetonitrile.[3] The purity of the final product is crucial for accurate physicochemical measurements and biological testing.

Caption: Synthetic workflow for 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound in aqueous and organic media is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the polar urea functional group suggests some degree of aqueous solubility, while the dicyclopropylmethyl and chloroethyl moieties contribute to its lipophilicity.

Experimental Determination of Solubility

A standard method for determining solubility is the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Protocol:

-

Add an excess amount of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, and dimethyl sulfoxide).

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Dissociation Constant (pKa): Understanding Ionization State

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The urea functional group is generally considered neutral, but can be protonated under strongly acidic conditions. The nitrogen atoms in the urea moiety are weakly basic.

Experimental Determination of pKa

Potentiometric titration is a reliable method for pKa determination. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol:

-

Dissolve a precisely weighed amount of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. It is a key indicator of a drug's ability to cross biological membranes. The logarithm of this value, LogP, is commonly used.

Experimental Determination of LogP

The shake-flask method is the gold standard for LogP determination.

Protocol:

-

Prepare a stock solution of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea in either water or octanol.

-

Add a known volume of this stock solution to a flask containing pre-saturated octanol and water.

-

Shake the flask for a sufficient time to allow for partitioning equilibrium to be established.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in octanol to the concentration in water. LogP is the base-10 logarithm of P.

Caption: Workflow for determining key physicochemical properties.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dicyclopropylmethyl protons, the methylene protons of the chloroethyl group, and the NH protons of the urea moiety. The chemical shifts and coupling patterns would provide definitive structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea, the carbons of the dicyclopropylmethyl group, and the chloroethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ and characteristic fragment ions resulting from the loss of the chloroethyl group or cleavage of the urea linkage.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations (around 3300-3500 cm⁻¹)

-

C=O stretching vibration of the urea (around 1630-1680 cm⁻¹)

-

C-N stretching vibrations

-

C-Cl stretching vibration

Stability Considerations

The 2-chloroethylurea moiety is known to be susceptible to degradation, particularly through intramolecular cyclization to form a 2-oxazoline derivative with the expulsion of HCl, or through hydrolysis. Stability studies under various pH and temperature conditions are crucial to determine the compound's shelf-life and its persistence in biological matrices. A validated stability-indicating HPLC method should be employed to monitor the degradation of the parent compound and the formation of any degradation products over time.

References

-

Gaudreault, R. C., et al. (2006). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Investigational New Drugs, 24(3), 199-209. [Link]

-

PubChem. 1,3-Bis(2-chloroethyl)urea. [Link]

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

Introduction

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea belongs to the class of N-nitrosoureas, a significant group of alkylating agents utilized in chemotherapy. While this specific molecule is a novel investigational agent, its structural features, particularly the 2-chloroethylurea moiety, strongly suggest a mechanism of action analogous to well-characterized chloroethylnitrosoureas (CENUs) such as lomustine (CCNU) and carmustine (BCNU). These compounds are known for their ability to cross-link DNA, leading to cytotoxic effects against rapidly proliferating cancer cells. This guide provides a detailed exploration of the putative mechanism of action of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, drawing upon the established understanding of CENUs.

The dicyclopropylmethyl group is a distinctive feature of this molecule. Its lipophilic nature is anticipated to enhance the compound's ability to penetrate the blood-brain barrier, a characteristic that makes CENUs valuable in the treatment of brain tumors.[1][2] This guide will dissect the molecular interactions, from the initial chemical decomposition to the ultimate biological consequences, and will also present experimental methodologies for the validation of these mechanisms.

Core Mechanism of Action: A Dual Assault on Cellular Integrity

The cytotoxic effects of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea are believed to stem from its non-enzymatic decomposition in vivo, which generates two types of reactive intermediates: an alkylating species and a carbamoylating species.[3] This dual mechanism allows for a multi-pronged attack on cancer cells.

DNA Alkylation and Interstrand Cross-linking

The primary mode of action is through the alkylation of DNA.[4][5] Upon spontaneous degradation, the molecule is proposed to release a highly reactive 2-chloroethyl carbonium ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, with a preference for the O6 and N7 positions of guanine, as well as adenine and cytidine.[3][4]

The initial alkylation event, particularly at the O6 position of guanine, is a critical first step. This is followed by an intramolecular rearrangement where the chlorine atom is displaced, leading to the formation of a covalent interstrand cross-link between the N1 of guanine and the N3 of cytosine on the opposing DNA strand.[6] These interstrand cross-links are considered the most lethal lesions induced by CENUs, as they physically prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription.[4][7] This disruption of essential cellular processes ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[4]

Figure 1: Proposed mechanism of action for 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea.

Protein Carbamoylation

In addition to DNA alkylation, the decomposition of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is expected to produce a dicyclopropylmethyl isocyanate moiety.[3] This species can react with the lysine residues of proteins, a process known as carbamoylation. The carbamoylation of key enzymes, including those involved in DNA repair, can further potentiate the cytotoxic effects of the drug by hindering the cell's ability to mend the DNA damage induced by the alkylating species.[3]

The Role of the Dicyclopropylmethyl Group

The dicyclopropylmethyl substituent is a key structural feature that likely influences the pharmacokinetic and pharmacodynamic properties of the molecule. Its high lipophilicity is expected to facilitate passage across the blood-brain barrier, making it a promising candidate for the treatment of central nervous system malignancies.[1][2] Furthermore, the steric bulk and electronic properties of this group may affect the rate of decomposition and the reactivity of the resulting intermediates, potentially altering the drug's potency and toxicity profile compared to other CENUs.

Mechanisms of Resistance

A significant challenge in the clinical use of alkylating agents is the development of drug resistance.[8] The primary mechanism of resistance to CENUs is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[7][9]

O6-Methylguanine-DNA Methyltransferase (MGMT)

MGMT is a "suicide" enzyme that directly repairs alkylation damage at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues.[7][10] This action restores the integrity of the DNA but also irreversibly inactivates the MGMT protein. By removing the initial O6-chloroethyl adduct, MGMT prevents the subsequent formation of the lethal interstrand cross-links.[7] High levels of MGMT expression in tumor cells are therefore associated with resistance to CENUs.[8][11]

Figure 2: The role of MGMT in mediating resistance to chloroethylnitrosoureas.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action for 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, a series of in vitro experiments are essential.

In Vitro Cytotoxicity Assays

-

Objective: To determine the cytotoxic potency of the compound against a panel of cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., glioblastoma, melanoma cell lines with known MGMT status) in 96-well plates.

-

Treat cells with a serial dilution of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea for a specified duration (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

DNA Interstrand Cross-linking Assay

-

Objective: To directly measure the formation of DNA interstrand cross-links.

-

Methodology (e.g., using a comet assay under denaturing conditions):

-

Treat cells with the compound.

-

Embed cells in agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins.

-

Subject the slides to electrophoresis under denaturing conditions (high pH).

-

Stain the DNA with a fluorescent dye and visualize under a microscope.

-

DNA with interstrand cross-links will migrate slower, resulting in a smaller "comet tail."

-

Analysis of MGMT-Mediated Resistance

-

Objective: To determine if MGMT expression confers resistance to the compound.

-

Methodology:

-

Utilize isogenic cell lines, one expressing MGMT (MGMT-proficient) and one lacking expression (MGMT-deficient).

-

Perform cytotoxicity assays as described above on both cell lines.

-

A significantly higher IC50 value in the MGMT-proficient cells would indicate that MGMT is a key resistance factor.[10]

-

Alternatively, pre-treat MGMT-proficient cells with an MGMT inhibitor, such as O6-benzylguanine, prior to compound administration.[6][11] A subsequent decrease in the IC50 value would confirm the role of MGMT in resistance.

-

Quantitative Data Summary

| Parameter | Description | Expected Outcome for an Active CENU |

| IC50 | The concentration of the drug that inhibits cell growth by 50%. | Low micromolar or nanomolar range in sensitive cell lines. |

| IC50 (MGMT+) / IC50 (MGMT-) | The ratio of the IC50 value in MGMT-proficient cells to that in MGMT-deficient cells. | A ratio significantly greater than 1, indicating MGMT-mediated resistance. |

| Comet Assay Tail Moment | A measure of DNA fragmentation and migration. | A decrease in the tail moment with increasing drug concentration, indicative of cross-linking. |

Conclusion

The mechanism of action of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is predicted to be consistent with that of other chloroethylnitrosoureas, primarily involving DNA alkylation and the formation of cytotoxic interstrand cross-links. The dicyclopropylmethyl moiety likely enhances its lipophilicity, potentially improving its efficacy against intracranial tumors. Understanding the intricate details of its interaction with DNA and the cellular repair mechanisms, particularly the role of MGMT, is crucial for its future development as a chemotherapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this promising compound.

References

-

National Toxicology Program. (2016). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]

- Racer, C. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters. EBSCOhost.

-

van der Schans, G. P., et al. (1995). Repair of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea-induced damage by mammalian cell extracts. Mutation Research/DNA Repair, 337(1), 11-19. [Link]

-

May, H. E., et al. (1975). Urinary metabolites of ring 14C-labeled 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Cancer Research, 35(11 Pt 1), 2955-2961. [Link]

-

Wikipedia. (n.d.). Semustine. [Link]

-

Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

-

Gerson, S. L. (2002). The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition. Cancer Investigation, 20(5-6), 738-751. [Link]

-

Wikipedia. (n.d.). Carmustine. [Link]

-

Zhu, J., et al. (2020). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers in Oncology, 10, 595305. [Link]

- Patsnap. (2024). What is the mechanism of Carmustine?.

-

ChemoExperts. (n.d.). Alkylating Agents. [Link]

-

Napolitano, A., et al. (2023). The Impact of O6-Methylguanine-DNA Methyltransferase (MGMT) Promoter Methylation on the Outcomes of Patients with Leiomyosarcoma Treated with Dacarbazine. Cancers, 15(12), 3223. [Link]

-

Gibson, N. W., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. Biochemistry, 36(35), 10731-10738. [Link]

-

Hansen, H. H., et al. (1971). Clinical studies with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (NSC 79037). Cancer Research, 31(3), 223-227. [Link]

-

Gibson, N. W., et al. (1997). Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity. Biochemistry, 36(35), 10731-10738. [Link]

-

Khan, T., & Chakrabarti, S. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10775. [Link]

-

Gauthier, T., et al. (2005). O(6)-methylguanine DNA-methyltransferase (MGMT) overexpression in melanoma cells induces resistance to nitrosoureas and temozolomide but sensitizes to mitomycin C. Toxicology and Applied Pharmacology, 207(2), 147-156. [Link]

-

Clemson University. (n.d.). Cancer Chemotherapy: Alkylating Agents. Clemson University Open Textbooks. [Link]

-

Bobola, M. S., et al. (1995). Contribution of O6-methylguanine-DNA methyltransferase to monofunctional alkylating-agent resistance in human brain tumor-derived cell lines. Molecular Carcinogenesis, 13(2), 70-80. [Link]

-

Family Practice Notebook. (2026). Alkylating Agent. [Link]

Sources

- 1. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 2. Semustine - Wikipedia [en.wikipedia.org]

- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Carmustine? [synapse.patsnap.com]

- 5. int.livhospital.com [int.livhospital.com]

- 6. Carmustine - Wikipedia [en.wikipedia.org]

- 7. The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration [opentextbooks.clemson.edu]

- 9. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]

- 10. O(6)-methylguanine DNA-methyltransferase (MGMT) overexpression in melanoma cells induces resistance to nitrosoureas and temozolomide but sensitizes to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contribution of O6-methylguanine-DNA methyltransferase to monofunctional alkylating-agent resistance in human brain tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of CAS 54187-03-0: 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

Introduction

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. This guide provides an in-depth, technical walkthrough for the structural elucidation of the compound assigned CAS Number 54187-03-0 . Contrary to some database ambiguities, the definitive identification for this CAS number is 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea .[1][2][3]

This compound, with the molecular formula C₁₀H₁₇ClN₂O and a molecular weight of approximately 216.71 g/mol , is a substituted urea.[1][4] Notably, it has been identified as a metabolite of Rilmenidine, an I₁-imidazoline receptor agonist used in the management of hypertension, making its characterization relevant for pharmacokinetic and drug metabolism studies.[1]

This document eschews a rigid template, instead presenting a logical, field-proven workflow that a senior scientist would follow. We will progress from foundational mass analysis to the fine details of atomic connectivity revealed by nuclear magnetic resonance, explaining the causality behind each analytical choice. The protocols described are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

| Property | Value | Source |

| CAS Number | 54187-03-0 | [1][2] |

| Chemical Name | 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea | [1][4] |

| Molecular Formula | C₁₀H₁₇ClN₂O | [1] |

| Molecular Weight | 216.71 g/mol | [1] |

| Synonyms | N-(Dicyclopropylmethyl)-N'-(2-chloroethyl)urea | [1] |

Part 1: The Elucidation Pathway - A Strategic Overview

The structural elucidation of an unknown compound is a systematic process of deduction. Our strategy for CAS 54187-03-0 begins with techniques that provide broad, foundational information (molecular weight, elemental composition) and progressively moves to methods that offer high-resolution insights into the specific arrangement of atoms and functional groups. This hierarchical approach ensures that each subsequent experiment is built upon a solid foundation of data, minimizing ambiguity and maximizing confidence.

The workflow is designed to answer three core questions:

-

What is its molecular formula? (Answered by High-Resolution Mass Spectrometry)

-

What are the key functional groups and their connectivity? (Answered by IR and NMR Spectroscopy)

-

How are the individual atoms precisely arranged? (Answered by 1D and 2D NMR Spectroscopy)

Caption: Predicted key ESI-MS fragmentation pathways for the target molecule.

Part 3: Vibrational Spectroscopy (FT-IR)

Expertise & Rationale: Before delving into the complexities of NMR, a rapid FT-IR analysis provides confirmation of key functional groups. For a urea derivative, we are specifically looking for the characteristic vibrations of the N-H bonds and the strong C=O (amide I) stretch. This is a fast, inexpensive, and crucial cross-validation step.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background: Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Signal Averaging: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

Expected Data & Interpretation

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3300-3350 | Medium-Strong | N-H Stretch | Urea N-H |

| ~2960-2850 | Medium | C-H Stretch | Cyclopropyl & Alkyl C-H |

| ~1630-1660 | Strong | C=O Stretch (Amide I) | Urea Carbonyl |

| ~1550-1580 | Medium | N-H Bend (Amide II) | Urea N-H |

| ~650-750 | Medium | C-Cl Stretch | Chloroalkane |

The observation of a strong band around 1640 cm⁻¹ (C=O) and a medium band around 3320 cm⁻¹ (N-H) would provide compelling evidence for the urea functional group, corroborating the hypothesis derived from the molecular formula.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon skeleton and the precise connectivity of atoms. We will use a suite of experiments:

-

¹H NMR: To identify the number and type of proton environments.

-

¹³C NMR: To identify the number and type of carbon environments.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

-

2D HSQC: To correlate each proton directly to the carbon it is attached to.

-

2D HMBC: To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

-

2D Experiments: Acquire gradient-selected, phase-sensitive HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe typical ²JCH and ³JCH correlations.

Predicted ¹H NMR Data & Interpretation (400 MHz, CDCl₃)

Table 3: Predicted ¹H NMR Data

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | 5.5 - 6.0 | Broad Triplet | 1H | -NH-CH₂- |

| H-b | 5.0 - 5.5 | Broad Doublet | 1H | -NH-CH- |

| H-c | 3.65 | t | 2H | -CH₂-Cl |

| H-d | 3.50 | q | 2H | -NH-CH₂- |

| H-e | 2.65 | t | 1H | -CH-(Cyclopropyl)₂ |

| H-f | 0.8 - 1.0 | m | 2H | Cyclopropyl CH |

| H-g | 0.4 - 0.6 | m | 4H | Cyclopropyl CH₂ |

| H-h | 0.2 - 0.4 | m | 4H | Cyclopropyl CH₂ |

-

Interpretation: The two broad signals (H-a, H-b) are characteristic of the two urea N-H protons. The downfield triplets and quartets (H-c, H-d) correspond to the chloroethyl group, showing coupling to each other and the adjacent NH. The unique upfield signals (H-f, H-g, H-h) are the hallmark of cyclopropyl rings. The single methine proton (H-e) attached to both rings is expected to be a triplet due to coupling with the two adjacent cyclopropyl methine protons (H-f).

Predicted ¹³C NMR Data & Interpretation (101 MHz, CDCl₃)

Table 4: Predicted ¹³C NMR Data

| Label | Predicted δ (ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| C-1 | 158.5 | N/A | C=O (Urea) |

| C-2 | 62.0 | CH | -CH-(Cyclopropyl)₂ |

| C-3 | 43.0 | CH₂ | -CH₂-Cl |

| C-4 | 41.5 | CH₂ | -NH-CH₂- |

| C-5 | 12.0 | CH | Cyclopropyl CH |

| C-6 | 4.5 | CH₂ | Cyclopropyl CH₂ |

-

Interpretation: The most downfield signal (C-1) is characteristic of a urea carbonyl. The DEPT-135 experiment is crucial for confirming the assignments: C-1 would be absent; C-2 and C-5 would appear as positive signals (CH); and C-3, C-4, and C-6 would appear as negative signals (CH₂). This provides a complete carbon count and type, matching the molecular formula.

2D NMR Connectivity Confirmation (HSQC & HMBC)

The final and most definitive step is to use 2D NMR to connect the puzzle pieces.

-

HSQC would confirm the direct one-bond connections proposed in the tables above (e.g., proton H-c at 3.65 ppm correlates to carbon C-3 at 43.0 ppm).

-

HMBC provides the long-range correlations that build the molecular skeleton.

Sources

An In-Depth Technical Guide to the Biological Activity of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea

A Senior Application Scientist's Perspective on a Molecule of Latent Potential

Preamble: From Antihypertensive Metabolite to a Candidate for Oncological Investigation

N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea is primarily recognized in the literature as a metabolite or impurity of Rilmenidine, an oxazoline compound utilized as an antihypertensive agent.[1] Rilmenidine's therapeutic action is mediated through its agonist activity at imidazoline I1 receptors and α2-adrenergic receptors, leading to a reduction in sympathetic tone and a consequent lowering of blood pressure.[2][3][4] While the parent compound's pharmacology is well-documented, the biological activity of its N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea metabolite remains largely unexplored.

This guide posits a compelling hypothesis: that the structural features of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea, particularly the presence of the 2-chloroethylurea moiety, suggest a significant potential for cytotoxic and antiproliferative activity, warranting a thorough investigation into its utility as a novel anticancer agent. This assertion is grounded in the extensive body of research on structurally related 2-chloroethylurea and N-aryl urea derivatives, which have demonstrated potent anticancer effects.[5][6][7] This document will, therefore, serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the theoretical basis for this hypothesis, a proposed mechanism of action, and a comprehensive suite of experimental protocols to elucidate the compound's true biological potential.

Part 1: The Scientific Rationale - A Tale of Two Moieties

The foundation for investigating the anticancer potential of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea lies in a structure-activity relationship (SAR) analysis of its constituent parts: the 2-chloroethylurea group and the dicyclopropylmethyl group.[8][9][10][11]

-

The 2-Chloroethylurea Moiety: A Known Cytotoxic Pharmacophore

The 2-chloroethyl group attached to a urea or nitrosourea core is a classic pharmacophore in oncology.[12] Compounds like the nitrosoureas (e.g., carmustine, lomustine) are potent alkylating agents.[13][14][15] The 2-chloroethyl group can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species can then alkylate nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA. This initial alkylation can be followed by a second reaction, leading to interstrand or intrastrand DNA cross-links.[16][15] These cross-links are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[17][18]

Furthermore, N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have been identified as a class of compounds that exhibit significant anticancer activity by disrupting microtubule dynamics, a mechanism distinct from DNA alkylation but equally effective at inducing apoptosis.[5][19] Some CEUs have also been shown to inhibit the nuclear translocation of thioredoxin-1, a key protein in cellular redox regulation and a promoter of cell survival, leading to G0/G1 phase cell cycle arrest.[20]

-

The Dicyclopropylmethyl Group: A Modulator of Lipophilicity and Binding

The dicyclopropylmethyl substituent is a bulky, lipophilic group. In the context of a potential drug molecule, this group can significantly influence its pharmacokinetic and pharmacodynamic properties. Its lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake. Furthermore, the unique steric and electronic properties of the cyclopropyl rings can influence how the molecule fits into the binding pockets of target proteins, potentially modulating its affinity and specificity.

Part 2: A Proposed Mechanism of Action - Dual-Pronged Cellular Assault

Based on the evidence from structurally related compounds, a plausible, albeit hypothetical, mechanism of action for N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea can be proposed. This mechanism involves a dual assault on cancer cells, targeting both DNA integrity and microtubule function.

Caption: Proposed dual mechanism of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea.

Part 3: Experimental Validation - A Step-by-Step Investigative Workflow

To systematically evaluate the hypothesized biological activity of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea, a multi-stage experimental approach is recommended. This workflow is designed to first establish cytotoxicity and then to dissect the underlying cellular and molecular mechanisms.

Caption: A phased experimental workflow for evaluating the compound's anticancer potential.

Phase 1: Cytotoxicity Screening

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Phase 2: Cell Cycle Analysis

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).

Phase 3: Apoptosis Induction Assays

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed and treat cells as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Part 4: Quantitative Data from Structurally Related Compounds

While direct quantitative data for N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea is unavailable, the following table summarizes the cytotoxic activity of various related urea derivatives against different cancer cell lines. This serves as a valuable reference for contextualizing future experimental results.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| N-(2-chloroethyl)-N-nitrosoureas | Aromatic Derivative 1a | A549 (Lung) | 38 ± 1 | [13] |

| Aromatic Derivative 2a | A549 (Lung) | 41 ± 5 | [13] | |

| N-phenyl-N'-(2-chloroethyl)ureas | Various Derivatives | - | 1 - 80 | [20] |

| Thiourea Derivatives | 3,4-dichloro-phenyl derivative | SW620 (Colon) | 1.5 - 8.9 | [21] |

| 4-CF3-phenyl derivative | PC3 (Prostate) | 1.5 - 8.9 | [21] | |

| Bis-aryl ureas | Sorafenib | - | Varies | [22] |

| Hydroxyurea | Hydroxyurea | - | 87 | [12] |

Conclusion and Future Directions

The structural analogy of N-(dicyclopropylmethyl)-N'-(2-chloroethyl)urea to known cytotoxic agents, particularly those containing the 2-chloroethylurea pharmacophore, provides a strong rationale for its investigation as a potential anticancer compound. The proposed dual mechanism of action, involving both DNA damage and microtubule disruption, offers a compelling hypothesis that can be systematically tested using the detailed experimental workflows provided in this guide.

The journey from a metabolite of an antihypertensive drug to a potential lead compound in oncology is a long but potentially rewarding one. The protocols and insights presented here are intended to serve as a foundational guide for researchers to unlock the latent biological activity of this intriguing molecule. Successful validation of its cytotoxic properties would pave the way for further preclinical development, including medicinal chemistry efforts to optimize its potency and selectivity, and ultimately, in vivo studies to assess its therapeutic efficacy and safety profile.

References

- Sarkar, A., Karmakar, S., Bhattacharyya, S., Purkait, K., & Mukherjee, A. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(5), 3163-3171.

- Gali-Muhtasib, H., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(13), 6584-6593.

- Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(24), 2553-2562.

- Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6393.

-

Xia, Y., et al. (2007). Urea Derivatives as Anticancer Agents. Current Medicinal Chemistry, 14(24), 2553-2562. Available at: [Link]

-

Wikipedia. (n.d.). Rilmenidine. Retrieved from [Link]

-

PubChem. (n.d.). N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea. Retrieved from [Link]

- Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11707.

- Bajusz, D., & Keserű, G. M. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 23-41.

- Jeney, A., et al. (1986). Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments. Cancer Chemotherapy and Pharmacology, 16(2), 129-132.

- Gali-Muhtasib, H. U., et al. (2004). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 90(7), 1400-1408.

- van Zwieten, P. A., & Laurent, S. (1991). Recent advances in the pharmacology of rilmenidine. Journal of Cardiovascular Pharmacology, 17 Suppl 3, S13-S17.

- Li, Y., et al. (2019). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Anti-cancer Drugs, 30(1), 26-35.

- Wang, Y., et al. (2011). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 2(6), 1241-1244.

- Hu, H., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)

- Wiessler, M., & Schmezer, P. (1989). Biological Activity of Hydroxylated Chloroethylnitrosoureas.

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

- Collina, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1032303.

- Genissel, P., & Bromet, N. (1989). Pharmacokinetics of rilmenidine. The American Journal of Medicine, 87(3C), 18S-23S.

- Safar, M. E. (1989). Rilmenidine: a novel antihypertensive agent. The American Journal of Medicine, 87(3C), 24S-29S.

-

CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

- Taha, E. A. (2025). Structure-activity relationships for the design of small-molecule inhibitors. Expert Opinion on Drug Discovery, 10(8), 841-856.

- Bhattacharya, S., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Anticancer Agents in Medicinal Chemistry, 15(8), 1057-1066.

-

ResearchGate. (2025). Rilmenidine: A clinical overview. Retrieved from [Link]

- Wang, Y., et al. (2011). URD12: A urea derivative with marked antitumor activities. Experimental and Therapeutic Medicine, 2(6), 1059-1062.

- Genissel, P., et al. (1988). Pharmacokinetics of rilmenidine in healthy subjects. The American Journal of Cardiology, 61(7), 47D-53D.

- Schaer, J. C., & Schindler, R. (1967). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Biochimica et Biophysica Acta (BBA) - General Subjects, 147(1), 154-161.

- Petitclerc, E., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Cancer Research, 64(13), 4641-4649.

- Arts, M., et al. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. Accounts of Chemical Research.

- Weinkam, R. J., & Deen, D. F. (1982). Quantitative Dose-Response Relations for the Cytotoxic Activity of Chloroethylnitrosoureas in Cell Culture. Cancer Research, 42(3), 1008-1014.

-

Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Retrieved from [Link]

-

DrugBank Online. (2022). Relmenidine. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Nitrosourea Chemotherapeutic Agents. In 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]

Sources

- 1. N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea | C10H18N2O2 | CID 12789513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rilmenidine - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rilmenidine: a novel antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. collaborativedrug.com [collaborativedrug.com]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 13. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]

- 14. Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression [pubmed.ncbi.nlm.nih.gov]

- 21. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea: Synthesis, Putative Mechanisms, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a small molecule identified as a metabolite of the antihypertensive drug Rilmenidine. Structurally, it belongs to the chloroethylurea class of compounds, a group known for its alkylating properties and therapeutic applications, particularly in oncology. However, the specific biological activity and mechanism of action of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea remain largely unexplored. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, its relationship to Rilmenidine, and a discussion of its potential mechanisms of action based on the broader understanding of chloroethylurea pharmacology. We will delve into two distinct putative pathways: DNA alkylation, characteristic of nitrosourea derivatives, and protein alkylation, a feature of some non-nitrosourea aryl chloroethylureas. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential and toxicological profile of this intriguing molecule, highlighting knowledge gaps and suggesting avenues for future investigation.

Introduction: A Metabolite of Interest

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea emerges from the metabolic pathway of Rilmenidine, a second-generation imidazoline I1 receptor agonist used in the management of hypertension.[1] While Rilmenidine's primary pharmacological action is to reduce sympathetic tone, its metabolism gives rise to several derivatives, including the title compound.[][][4] Pharmacokinetic studies of Rilmenidine indicate that it undergoes limited metabolism, with the majority of the drug excreted unchanged in the urine.[1][5] Metabolites have been detected in urine, but not in plasma, suggesting that systemic exposure to 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea under therapeutic doses of Rilmenidine is likely to be low.[5]

Despite its status as a minor metabolite, the chemical structure of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea warrants closer inspection. The presence of the 2-chloroethylurea moiety is of particular significance, as this functional group is the cornerstone of a class of potent alkylating agents with established clinical use.[6] This structural feature raises questions about the potential for this metabolite to exert independent biological effects, distinct from its parent compound.

Chemical Synthesis

The synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a straightforward process, achievable through the reaction of dicyclopropylmethylamine with 2-chloroethyl isocyanate.[7]

Detailed Synthesis Protocol:

Materials:

-

Dicyclopropylmethylamine

-

2-Chloroethyl isocyanate

-

Anhydrous tetrahydrofuran (THF)

-

Acetonitrile (for recrystallization)

Procedure:

-

A solution of dicyclopropylmethylamine in anhydrous THF is prepared.

-

This solution is added dropwise to a solution of 2-chloroethyl isocyanate in anhydrous THF, maintaining the reaction temperature between 0°C and 5°C.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for approximately 15 hours.

-

The solvent is then removed under reduced pressure to yield the crude product.

-

For purification, the crude product can be recrystallized from acetonitrile to obtain 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea as a white crystalline solid.[7]

Caption: Synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea.

Putative Mechanisms of Action: An Exploration of Chloroethylurea Chemistry

The biological activity of chloroethylureas is intrinsically linked to the reactivity of the 2-chloroethyl group. This electrophilic moiety can participate in alkylation reactions with nucleophilic biomolecules, leading to a range of cellular consequences. Based on the extensive literature on related compounds, two primary mechanisms of action can be postulated for 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea.

DNA Alkylation and Interstrand Cross-Linking: The Nitrosourea Paradigm

The most well-characterized chloroethylureas are the nitrosourea derivatives, such as Semustine (MeCCNU) and Lomustine (CCNU), which are employed as anticancer agents.[8][9] These compounds act as bifunctional alkylating agents, leading to the formation of covalent cross-links between DNA strands.[6] This process is initiated by the decomposition of the nitrosourea to a chloroethyldiazonium hydroxide intermediate, which then alkylates a guanine base. A subsequent intramolecular rearrangement and reaction with a cytosine on the complementary DNA strand results in an interstrand cross-link.[6] These cross-links physically prevent DNA replication and transcription, ultimately triggering apoptosis.[6]

It is crucial to note that 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is not a nitrosourea . The absence of the N-nitroso group significantly alters its chemical reactivity and likely precludes the formation of the highly reactive chloroethyldiazonium hydroxide intermediate. Therefore, while DNA alkylation cannot be entirely ruled out, it is expected to be significantly less efficient than that of its nitrosourea counterparts.

Caption: DNA alkylation pathway of chloroethylnitrosoureas.

Protein Alkylation: An Alternative Pathway for Non-Nitrosourea Derivatives

Emerging research on non-nitrosourea aryl chloroethylureas has revealed an alternative mechanism of action centered on protein alkylation.[8] Certain compounds within this class have been shown to covalently modify specific protein targets, leading to cytotoxic effects through pathways distinct from direct DNA damage.

A notable example is the targeting of thioredoxin-1 (TRX1) , a key enzyme in cellular redox regulation.[8] Some aryl chloroethylureas have been demonstrated to covalently bind to TRX1, inhibiting its nuclear translocation and disrupting cellular redox balance, ultimately leading to cell cycle arrest and apoptosis.[8] Another identified target for certain chloroethylureas is β-tubulin , a component of the cytoskeleton. Alkylation of β-tubulin can disrupt microtubule dynamics, leading to mitotic arrest and cell death.

Given that 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is a non-nitrosourea, a protein alkylation mechanism is a plausible hypothesis for its potential biological activity. The dicyclopropylmethyl group, a bulky and lipophilic moiety, could influence the compound's binding affinity and selectivity for specific protein targets.

Caption: Putative protein alkylation workflow.

Quantitative Data and Experimental Protocols

As of the current literature, there is a notable absence of quantitative data regarding the biological activity of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea. To stimulate further research, this section outlines key experimental protocols that could be employed to characterize this compound.

In Vitro Cytotoxicity Assessment

A foundational step in characterizing any new compound is to assess its cytotoxic potential across a panel of cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

| Parameter | Description |

| Cell Lines | A panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line. |

| Compound Concentrations | A range of concentrations, typically from nanomolar to micromolar, to generate a dose-response curve. |

| Incubation Times | 24, 48, and 72 hours to assess time-dependent effects. |

| Endpoint | IC50 (half-maximal inhibitory concentration) value. |

Mechanistic Assays

To elucidate the mechanism of action, a series of targeted assays should be performed.

Protocol: Western Blot for DNA Damage and Apoptosis Markers

-

Cell Treatment and Lysis: Treat cells with 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea at its IC50 concentration for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins such as γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved caspase-3 (markers of apoptosis).

-

Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Protocol: In Vitro Thioredoxin Reductase Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human thioredoxin, insulin, and DTNB (Ellman's reagent).

-

Compound Incubation: Add varying concentrations of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-

Absorbance Monitoring: Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by thioredoxin.

-

Data Analysis: Calculate the rate of reaction and determine the inhibitory effect of the compound on thioredoxin reductase activity.

Future Directions and Conclusion